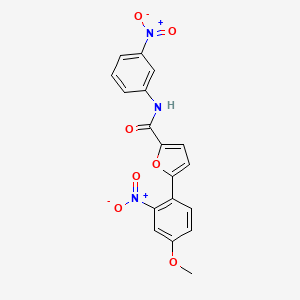

5-(4-methoxy-2-nitrophenyl)-N-(3-nitrophenyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-(4-methoxy-2-nitrophenyl)-N-(3-nitrophenyl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O7/c1-27-13-5-6-14(15(10-13)21(25)26)16-7-8-17(28-16)18(22)19-11-3-2-4-12(9-11)20(23)24/h2-10H,1H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFNRJQINCJMQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxy-2-nitrophenyl)-N-(3-nitrophenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Nitration: The introduction of nitro groups into the aromatic rings. For example, nitration of 4-methoxyaniline and 3-nitroaniline can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

Coupling Reaction: The nitro-substituted anilines are then coupled with furan-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Amidation: The final step involves the formation of the amide bond between the furan-2-carboxylic acid and the nitroaniline derivatives under mild heating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors for nitration and automated systems for coupling and amidation reactions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst or using iron powder in acidic conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in hydrochloric acid (HCl).

Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

Oxidation: Conversion of the methoxy group to a carboxylic acid.

Reduction: Conversion of nitro groups to amines.

Substitution: Introduction of halogen or sulfonyl groups to the aromatic rings.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for further research in pharmacology and therapeutic applications.

Anticancer Activity

Research indicates that this compound shows significant cytotoxic effects against various cancer cell lines, including:

- HepG2 (liver cancer)

- MCF-7 (breast cancer)

Mechanisms of action include:

- Induction of Apoptosis : The compound promotes apoptosis by modulating mitochondrial pathways, increasing pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2.

- Cell Cycle Arrest : Treatment leads to S-phase arrest in cancer cells, inhibiting their proliferation.

Antimicrobial Properties

The compound has demonstrated notable antimicrobial activity against several pathogens:

- Effective against Escherichia coli and Staphylococcus aureus , suggesting potential for use as an antibacterial agent.

- Preliminary studies indicate possible antifungal properties.

Synthesis and Mechanism of Action

The synthesis of 5-(4-methoxy-2-nitrophenyl)-N-(3-nitrophenyl)furan-2-carboxamide typically involves multi-step organic reactions that include:

- Formation of the Furan Ring : Starting from furan derivatives.

- Electrophilic Aromatic Substitution : Introducing nitrophenyl groups.

- Amide Bond Formation : Final coupling to yield the target compound.

Case Studies and Research Findings

Several studies have investigated the biological activities and potential applications of this compound:

| Study Focus | Findings |

|---|---|

| Anticancer Efficacy | Significant cytotoxicity against HepG2 and MCF-7 cell lines, with mechanisms involving apoptosis and cell cycle arrest. |

| Antimicrobial Efficacy | Exhibited antibacterial effects against E. coli and S. aureus; potential antifungal activity noted in preliminary tests. |

| Synthesis Pathways | Multi-step synthesis involving furan derivatives, nitrophenyl substitutions, and amide bond formation has been documented in literature. |

Mechanism of Action

The mechanism of action of 5-(4-methoxy-2-nitrophenyl)-N-(3-nitrophenyl)furan-2-carboxamide would depend on its specific application. In a biological context, the nitro groups could undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

- 5-(4-methoxyphenyl)-N-(3-nitrophenyl)furan-2-carboxamide

- 5-(4-nitrophenyl)-N-(3-nitrophenyl)furan-2-carboxamide

- 5-(4-methoxy-2-nitrophenyl)-N-(3-methoxyphenyl)furan-2-carboxamide

Uniqueness

Compared to similar compounds, 5-(4-methoxy-2-nitrophenyl)-N-(3-nitrophenyl)furan-2-carboxamide is unique due to the specific arrangement of its functional groups. The presence of both methoxy and nitro groups on different aromatic rings provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

5-(4-Methoxy-2-nitrophenyl)-N-(3-nitrophenyl)furan-2-carboxamide is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring substituted with methoxy and nitro groups, which are known to influence biological activity. The presence of these functional groups can enhance interactions with biological macromolecules, potentially leading to various therapeutic effects.

| Property | Details |

|---|---|

| IUPAC Name | 5-(4-methoxy-2-nitrophenyl)-N-(3-nitrophenyl)furan-2-carboxamide |

| Molecular Formula | C16H14N4O4 |

| Molecular Weight | 342.31 g/mol |

The biological activity of 5-(4-methoxy-2-nitrophenyl)-N-(3-nitrophenyl)furan-2-carboxamide is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may exert its effects through:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in cancer cell proliferation.

- Apoptosis Induction : It has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Activity : The presence of nitro and methoxy groups may confer antioxidant properties, protecting cells from oxidative stress.

Biological Activity Data

Recent studies have evaluated the compound's efficacy against various cancer cell lines. For instance:

- Cytotoxicity : In vitro assays demonstrated significant cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, with IC50 values indicating potent activity.

- Mechanistic Studies : Flow cytometry analysis indicated that the compound induces apoptosis in a dose-dependent manner, with increased levels of p53 and caspase-3 observed in treated cells.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Apoptosis induction |

| MEL-8 | 2.41 | Cell cycle arrest at G0-G1 phase |

| U-937 | 1.00 | Enzyme inhibition |

Case Studies

-

Study on Breast Cancer Cells :

A study published in MDPI highlighted that the compound significantly reduced viability in MCF-7 cells compared to control groups. The authors noted that the mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. -

Antioxidant Properties :

Another investigation focused on the antioxidant potential of the compound, revealing that it scavenged free radicals effectively in biochemical assays, which may contribute to its therapeutic potential against oxidative stress-related diseases.

Q & A

Basic: What are the key synthetic methodologies for 5-(4-methoxy-2-nitrophenyl)-N-(3-nitrophenyl)furan-2-carboxamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling furan-2-carbonyl chloride derivatives with nitro-substituted anilines. For example:

- Step 1: React furan-2-carbonyl chloride (1 eq) with 3-nitroaniline (1 eq) in acetonitrile under reflux for 3 hours (yield: ~80-84%) .

- Step 2: Introduce the 4-methoxy-2-nitrophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

- Optimization: Use triethylamine (Et₃N) as a base to deprotonate intermediates and improve reaction efficiency. Recrystallization from methanol enhances purity .

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

- X-ray crystallography reveals planar amide conformations and dihedral angles between aromatic rings (e.g., phenyl-furan dihedral angle: ~9.71°) .

- FT-IR identifies key functional groups (amide N-H stretch: ~3310 cm⁻¹; nitro group: ~1520 cm⁻¹) .

- NMR (¹H/¹³C) confirms substitution patterns, e.g., methoxy protons at δ 3.8–4.0 ppm and nitro group deshielding effects .

Table 1: Key crystallographic parameters (from analogous structures)

| Bond/Parameter | Value |

|---|---|

| C1-C2 (furan) | 1.341 Å |

| N1⋯O3 (intramolecular) | 2.615 Å |

| Dihedral angle (phenyl-furan) | 9.71° |

Basic: How can researchers assess the biological activity of this compound in preliminary screens?

Answer:

- Antimicrobial assays: Use broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anti-inflammatory testing: Measure inhibition of COX-2 or TNF-α in macrophage cell lines (e.g., RAW 264.7) .

- Dose-response curves: Optimize concentrations (1–100 µM) and use DMSO as a solvent control (<0.1% v/v) .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

- Density Functional Theory (DFT): Calculate electrostatic potential maps to predict nitro group reactivity and hydrogen-bonding sites .

- Molecular docking: Simulate binding to targets (e.g., COX-2 or bacterial DNA gyrase) to prioritize substituents improving affinity .

- QSPR models: Corrogate substituent effects (e.g., methoxy vs. chloro) with logP and solubility .

Advanced: How to resolve contradictions in reported synthesis yields or crystallographic data?

Answer:

- Yield discrepancies: Compare solvent polarity (acetonitrile vs. DMF) and purification methods (recrystallization vs. column chromatography) .

- Structural variations: Analyze intramolecular interactions (e.g., N1⋯O3 distances) influenced by nitro group rotation in different polymorphs .

Advanced: What strategies improve solubility and formulation for in vivo studies?

Answer:

- Co-crystallization: Use co-formers like succinic acid to enhance aqueous solubility via hydrogen-bond networks .

- Nanoemulsions: Encapsulate in PEGylated liposomes (particle size: 100–200 nm) to improve bioavailability .

Advanced: How does the electronic nature of substituents affect reactivity in cross-coupling reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.